JWH 073 N-(4-hydroxybutyl) metabolite-d5
Description
Molecular Formula and Deuterium Isotopologue Configuration
JWH 073 N-(4-hydroxybutyl) metabolite-d5 is a deuterated isotopologue of the synthetic cannabinoid metabolite JWH 073 N-(4-hydroxybutyl). Its molecular formula is C₂₃H₁₆D₅NO₂ , with a molecular weight of 348.5 g/mol . The compound incorporates five deuterium atoms at specific positions on the indole ring: 2', 4', 5', 6', and 7' . This isotopic labeling distinguishes it from the non-deuterated analogue (C₂₃H₂₁NO₂, molecular weight 343.4 g/mol) and ensures minimal interference from endogenous compounds during mass spectrometric analysis.
The deuterium substitution pattern is critical for its application as an internal standard in quantitative assays. By maintaining nearly identical chromatographic behavior to the non-deuterated metabolite while exhibiting a distinct mass shift, it enables precise correction for matrix effects and ionization efficiency in GC- or LC-MS workflows.
IUPAC Nomenclature and SMILES Representation
The IUPAC name for this compound is 1-(4-hydroxybutyl)-1H-indol-3-yl-2',4',5',6',7'-d₅methanone . This nomenclature reflects the substitution of hydrogen atoms with deuterium at five positions on the indole ring and the presence of a 4-hydroxybutyl side chain.
The SMILES (Simplified Molecular Input Line Entry System) representation is:
O=C(C1=C([2H])N(CCCCO)C2=C([2H])C([2H])=C([2H])C([2H])=C12)C3=CC=CC4=C3C=CC=C4.
This string encodes the naphthoyl group bonded to the deuterated indole core and the hydroxybutyl substituent. In contrast, the non-deuterated metabolite’s SMILES lacks isotopic specifications:
O=C(C1=CN(CCCCO)C2=C(C=CC=C21)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of the non-deuterated metabolite reveals characteristic signals:
- Indole protons : Aromatic resonances at δ 7.2–8.1 ppm (multiplet, 7H) for the naphthoyl and indole rings.
- Hydroxybutyl chain : A triplet at δ 3.65 ppm (-CH₂OH), a quartet at δ 2.85 ppm (-N-CH₂-), and methylene signals between δ 1.2–1.8 ppm.
For the deuterated analogue, signals corresponding to the 2', 4', 5', 6', and 7' positions are absent due to deuterium substitution, simplifying spectral interpretation. The remaining protons exhibit nearly identical chemical shifts to the non-deuterated form, confirming structural homology.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS analysis of this compound reveals a protonated molecular ion [M+H]⁺ at m/z 349.1734 (calculated for C₂₃H₁₆D₅NO₂: 349.1738). Key fragmentation pathways include:
- Loss of the hydroxybutyl side chain : Generates a fragment at m/z 214.1 (C₁₄H₁₀O).
- Naphthoyl cleavage : Yields a dominant ion at m/z 155.1 (C₁₀H₇O⁺).
- Indole ring decomposition : Produces secondary ions at m/z 127.1 (C₈H₇N⁺).
Comparatively, the non-deuterated metabolite exhibits a [M+H]⁺ ion at m/z 344.1853, with analogous fragmentation patterns but without the 5 Da mass shift.
Comparative Analysis with Non-Deuterated JWH 073 Metabolites
The structural and analytical differences between the deuterated and non-deuterated forms are summarized below:
Properties
Molecular Formula |
C23H16D5NO2 |
|---|---|
Molecular Weight |
348.5 |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2/i3D,4D,11D,13D,16D |
InChI Key |
FIBVDFAPDNJBNI-HXXXRZHPSA-N |
SMILES |
O=C(C1=C([2H])N(CCCCO)C2=C([2H])C([2H])=C([2H])C([2H])=C12)C3=CC=CC4=C3C=CC=C4 |
Synonyms |
(1-(4-hydroxybutyl)-1H-indol-3-yl-2/',4/',5/',6/',7/'-d5)(naphthalen-1-yl)-methanone |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry and Toxicology
Quantification in Biological Samples
JWH 073 N-(4-hydroxybutyl) metabolite-d5 is utilized as an internal standard in mass spectrometry (MS) to enhance the accuracy of quantifying JWH 073 and its metabolites in biological matrices such as urine and blood. The compound's stable isotopic labeling allows for precise measurements, facilitating the detection of synthetic cannabinoids in toxicological screenings.
- Case Study: Postmortem Analysis
A study demonstrated the application of validated methods for detecting synthetic cannabinoids, including JWH 073 metabolites, in postmortem urine samples. The method achieved limits of detection between 0.5 to 10 ng/mL, with recovery rates ranging from 53% to 95%, indicating its reliability for forensic investigations .
Pharmacological Research
Investigating Cannabinoid Effects
Research involving JWH 073 has focused on its pharmacological effects on the endocannabinoid system. Studies have shown that synthetic cannabinoids interact with CB1 and CB2 receptors, leading to various physiological responses.
- Behavioral Studies
Experiments conducted on mice have highlighted the behavioral impacts of JWH 073, contributing to our understanding of cannabinoid effects on neurological functions . These studies are crucial for developing therapeutic applications and understanding potential side effects.
Forensic Science
Detection Techniques
this compound has been employed in forensic toxicology for the analysis of drug use markers. Its incorporation into micellar electrokinetic chromatography methods has improved the separation and analysis of synthetic cannabinoids, aiding law enforcement in drug-related cases .
- Table: Detection Methods Overview
| Method | Application | Reference |
|---|---|---|
| LC-MS/MS | Quantification in urine and blood | |
| Micellar Electrokinetic Chromatography | Analysis of synthetic cannabinoids | |
| Paper-Based Lateral Flow Assays | Diagnostic tool development |
Development of Diagnostic Tools
Innovative Assays
The development of paper-based lateral flow assays utilizing JWH 073 derivatives represents a significant advancement in accessible diagnostic tools for detecting synthetic cannabinoid use. These assays can be deployed in various settings, providing rapid results for drug testing .
Research on Metabolism
Metabolic Pathways
Studies have elucidated the metabolic pathways of JWH 073, revealing that hydroxylation is a primary route for its metabolism in humans. Understanding these pathways is essential for interpreting toxicology results and assessing the pharmacokinetics of synthetic cannabinoids .
- Table: Metabolites Identified
Comparison with Similar Compounds
JWH 073 Metabolites: Hydroxybutyl vs. Butanoic Acid Derivatives
- JWH 073 N-(3-Hydroxybutyl) Metabolite: Positional isomer of the d5 metabolite, differing in hydroxylation site (C3 vs. C4 of the N-butyl chain). Both metabolites are cross-reactive in immunoassays (≥50% cross-reactivity at 10 µg/L) but exhibit distinct chromatographic retention times .
- JWH 073 N-Butanoic Acid Metabolite-d5 (C₂₃H₁₆D₅NO₃, MW: 364.5): Produced via ω-carboxylation of the N-butyl chain. Unlike hydroxylated metabolites, carboxylated forms are less frequently glucuronidated (<50%) and require distinct extraction protocols .
*Cross-reactivity in homogenous enzyme immunoassays at 10 µg/L .
Deuterated SC Metabolites: Cross-Class Comparisons
Deuterated internal standards for SCs share analytical utility but differ in structural motifs:
- JWH 018 N-(5-Hydroxypentyl) Metabolite-d5 (C₂₄H₁₈D₅NO₂, MW: 362.5): Analogous to JWH 073’s metabolite but with a longer N-pentyl chain. Its deuterated form is used to quantify JWH 018 metabolites, which dominate in urine samples due to JWH 018’s historical prevalence in SC blends .
- AM2201 N-(4-Hydroxypentyl) Metabolite-d5 (C₂₄H₁₉D₅FNO₂, MW: 384.5): Contains a fluorinated naphthoyl group, enhancing CB1 affinity. Its deuterated standard is critical for distinguishing AM2201 metabolites from JWH 018/073 derivatives in multi-SC exposures .
- XLR11 N-(4-Hydroxypentyl) Metabolite-d5 (C₂₁H₂₃D₅FNO₂, MW: 350.5): Features a tetramethylcyclopropyl (TMCP) ring instead of a naphthoyl group. Its unique structure necessitates separate analytical calibration despite overlapping metabolic pathways .
Immunoassay Cross-Reactivity Profiles
JWH 073 N-(4-hydroxybutyl) metabolite-d5’s non-deuterated form shows high cross-reactivity (≥50%) in immunoassays targeting SC metabolites, comparable to JWH 018 N-pentanoic acid (calibrator) . However, metabolites with carboxylated chains (e.g., JWH 073 N-butanoic acid) exhibit lower cross-reactivity (<10%), highlighting the antibody’s preference for hydroxylated epitopes .
Analytical and Forensic Considerations
- Chromatographic Differentiation : Hydroxybutyl metabolites of JWH 073 elute earlier than pentyl-chain analogs (e.g., JWH 018) in reversed-phase LC due to shorter alkyl chains .
- Stability: Deuterated standards like JWH 073 N-(4-hydroxybutyl)-d5 remain stable for ≥1 year at -20°C, whereas non-deuterated metabolites degrade faster without cryogenic storage .
- Regulatory Challenges : Structural analogs (e.g., AM2201, XLR11) frequently replace banned SCs like JWH 073, necessitating updated reference standards and multi-target assays .
Q & A
Q. What is the primary analytical application of JWH 073 N-(4-hydroxybutyl) metabolite-d5 in forensic and pharmacological research?
this compound is primarily used as a deuterated internal standard for quantifying its non-deuterated counterpart (JWH 073 N-(4-hydroxybutyl) metabolite) via GC- or LC-MS. Its isotopic labeling minimizes matrix interference and improves accuracy in mass spectrometry by providing distinct mass-to-charge (m/z) ratios for differentiation. This compound is critical for validating methods in human urine or blood samples, particularly in studies investigating synthetic cannabinoid metabolism or forensic toxicology casework .
Q. How does deuterium labeling enhance the reliability of metabolite quantification in mass spectrometry?
Deuterium labeling introduces a stable isotopic "heavy" form of the analyte, which co-elutes with the native metabolite during chromatography but is distinguishable via its higher m/z value. This allows for precise correction of ion suppression/enhancement effects and instrument variability. For this compound, ≥99% deuterium incorporation ensures minimal cross-talk with the non-deuterated form, enabling reliable calibration curves and lower limits of detection (LOD) in complex biological matrices .
Q. What quality control measures are essential when preparing this compound standards for LC-MS/MS workflows?
Key steps include:
- Purity verification : Confirm ≥98% chemical purity and deuterium incorporation via LC-UV, NMR, or high-resolution MS.
- Solvent compatibility : Prepare stock solutions in methanol or acetonitrile to avoid precipitation.
- Stability testing : Store at -20°C (≥1 year stability) and avoid freeze-thaw cycles to prevent degradation.
- Cross-validation : Compare retention times and fragmentation patterns with non-deuterated metabolites to ensure chromatographic alignment and spectral consistency .
Advanced Research Questions
Q. How can researchers address challenges in resolving isobaric interferences between JWH 073 metabolites and structurally similar synthetic cannabinoids during LC-MS/MS analysis?
Isobaric interferences (e.g., from JWH 018 or XLR-11 metabolites) require:
- Chromatographic optimization : Use columns with sub-2 µm particles (e.g., Zorbax Eclipse Plus C18) and gradient elution to enhance resolution.
- MS/MS specificity : Employ multiple reaction monitoring (MRM) transitions with unique precursor-to-product ion pairs. For this compound, monitor transitions such as m/z 349 → 155 (quantifier) and 349 → 127 (qualifier) to confirm identity .
- Ion mobility spectrometry (IMS) : Integrate collision cross-section (CCS) values to differentiate co-eluting isomers .
Q. What experimental strategies are recommended for validating the metabolic stability of JWH 073 N-(4-hydroxybutyl) metabolite in human liver microsomes (HLMs)?
- Incubation conditions : Use HLMs (0.5 mg/mL protein), NADPH-regenerating system, and 37°C incubation.
- Time-course sampling : Quantify metabolite depletion at 0, 5, 15, 30, and 60 minutes using this compound as an internal standard.
- Data analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) via nonlinear regression. Compare with in vivo urinary excretion data to assess correlation .
Q. How should researchers mitigate matrix effects when quantifying JWH 073 metabolites in postmortem blood samples?
- Sample preparation : Perform liquid-liquid extraction (e.g., hexane:ethyl acetate, 99:1) after alkalization (pH 9.3 with sodium carbonate) to improve recovery.
- Matrix-matched calibration : Prepare calibrators in drug-free blood/urine to account for ion suppression.
- Internal standard correction : Normalize analyte response to this compound to correct for variability in extraction efficiency and ionization .
Q. What methodological considerations are critical for cross-laboratory reproducibility in synthetic cannabinoid metabolite studies?
- Standardized reference materials : Use certified reference materials (CRMs) with batch-specific certificates of analysis (CoA) for purity and concentration.
- Harmonized protocols : Follow guidelines from organizations like the Human Metabolome Database (HMDB) or the Society of Forensic Toxicologists (SOFT) for sample preparation, instrument parameters, and data reporting.
- Blinded proficiency testing : Participate in inter-laboratory comparisons to identify systematic biases in quantification .
Method Development and Validation
Q. What parameters define a robust LC-MS/MS method for JWH 073 metabolite quantification in urine?
- Linearity : Achieve R² ≥0.99 across 0.1–50 ng/mL.
- Precision/accuracy : Intra- and inter-day CV ≤15%, accuracy within ±20% of nominal concentrations.
- LOD/LOQ : ≤0.05 ng/mL and ≤0.1 ng/mL, respectively.
- Selectivity : No interference from endogenous compounds or structurally related cannabinoids (e.g., JWH 018, AM2201 metabolites) .
Q. How can researchers optimize collision energy (CE) and cone voltage (CV) for this compound in MRM assays?
- CE optimization : Test 10–40 eV to maximize product ion intensity (e.g., m/z 349 → 155 at 25 eV).
- CV optimization : Adjust from 20–50 V to enhance precursor ion transmission. For this compound, CV=30 V and CE=25 eV are typical starting points .
Data Interpretation and Contradictions
Q. How should conflicting metabolic pathway data (e.g., N-(3-hydroxybutyl) vs. N-(4-hydroxybutyl) metabolites) be reconciled in published studies?
- In vitro vs. in vivo differences : Confirm metabolic routes using both HLMs and animal models. For example, N-(4-hydroxybutyl) is the major urinary metabolite in humans, while N-(3-hydroxybutyl) may dominate in rodent studies.
- Isotope effects : Ensure deuterium labeling (e.g., in metabolite-d5) does not alter enzyme binding kinetics during in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
